molecular formula C10H13BrO2S B1287639 1-Bromo-4-(butylsulfonyl)benzene CAS No. 403793-28-2

1-Bromo-4-(butylsulfonyl)benzene

Cat. No.: B1287639
CAS No.: 403793-28-2
M. Wt: 277.18 g/mol
InChI Key: JFOOLODLNJPCDW-UHFFFAOYSA-N
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Description

1-Bromo-4-(butylsulfonyl)benzene is a useful research compound. Its molecular formula is C10H13BrO2S and its molecular weight is 277.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Multi-Coupling Reagents in Organic Synthesis

Compounds similar to 1-Bromo-4-(butane-1-sulfonyl)benzene, such as 3-Bromo-2-(tert-butylsulfonyl)-1-propene, have been utilized as versatile multi-coupling reagents in organic synthesis. These reagents can react with various electrophiles to yield highly functionalized sulfones, which can be further transformed into enones or dienones, showcasing their utility in constructing complex organic molecules (Auvray, Knochel, & Normant, 1985).

Building Blocks for Molecular Electronics

Aryl bromides, akin to 1-Bromo-4-(butane-1-sulfonyl)benzene, serve as crucial precursors for thiol end-capped molecular wires in molecular electronics. These compounds are converted into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations, highlighting their importance in the development of molecular electronic devices (Stuhr-Hansen et al., 2005).

Catalysts for Organic Synthesis

4-(Succinimido)-1-butane sulfonic acid, a compound related to the sulfonyl functionality in 1-Bromo-4-(butane-1-sulfonyl)benzene, has been identified as an efficient and reusable Brönsted acid catalyst. It facilitates the synthesis of various organic compounds under solvent-free conditions, demonstrating high yield, clean reactions, and simple methodology. This application underscores the role of such compounds in green chemistry and sustainable chemical processes (Khaligh et al., 2016).

Applications in Desulfurization Processes

The research also explores the use of sulfonic acid-based compounds in the extraction and oxidative desulfurization of diesel fuel. These compounds, acting as both extractants and catalysts, significantly remove sulfur from diesel, indicating their potential in environmental and energy-related applications. This application highlights the versatility of sulfonic acid derivatives in addressing critical industrial challenges (Gao et al., 2010).

Mechanism of Action

The mechanism of action for reactions involving 1-Bromo-4-(butane-1-sulfonyl)benzene is likely similar to other benzene derivatives, involving electrophilic aromatic substitution . This process involves the initial addition of the electrophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

The safety data sheet for 1-Bromo-4-(butane-1-sulfonyl)benzene indicates that it is intended for research and development use only, and not for medicinal, household, or other uses . Specific safety and hazard information for this compound is not detailed in the available resources.

Properties

IUPAC Name

1-bromo-4-butylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2S/c1-2-3-8-14(12,13)10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOOLODLNJPCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616335
Record name 1-Bromo-4-(butane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403793-28-2
Record name 1-Bromo-4-(butane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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